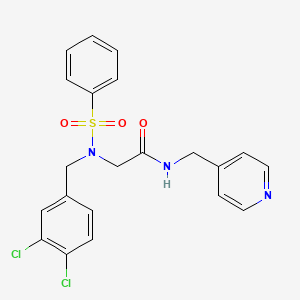
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as CBP-307, is a small molecule drug that has been under scientific research for its potential therapeutic applications. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied for its effects on the central nervous system.
Mécanisme D'action
CBP-307 works by inhibiting the reuptake of glycine, an important neurotransmitter in the central nervous system. By inhibiting N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, CBP-307 increases the availability of glycine in the synapse, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
CBP-307 has been shown to have several biochemical and physiological effects, including increased levels of glycine in the brain, enhanced NMDA receptor function, and improved cognitive function. Studies have also shown that CBP-307 can reduce anxiety-like behavior and enhance the efficacy of antipsychotic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBP-307 is its specificity for N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, which reduces the risk of off-target effects. However, CBP-307 has limited solubility and stability, which can pose challenges for its use in lab experiments.
Orientations Futures
There are several future directions for the scientific research of CBP-307. One potential direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more stable and soluble formulations of CBP-307 for improved use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of CBP-307 and its effects on the central nervous system.
Applications De Recherche Scientifique
CBP-307 has been studied for its potential therapeutic applications in several neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Studies have shown that CBP-307 can improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-10-8-17(9-11-19)15-25(29(27,28)20-6-2-1-3-7-20)16-21(26)24-14-18-5-4-12-23-13-18/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAKSZKTGAVXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3614101.png)
![3-[5-(4-bromophenyl)-1-(carboxymethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3614108.png)
![3-{5-(2-thienyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3614115.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B3614123.png)
![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3614132.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopropylglycinamide](/img/structure/B3614138.png)
![1-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)-4-piperidinecarboxamide](/img/structure/B3614144.png)
![N-benzyl-1-[(4-bromophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B3614146.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3614163.png)

![1-[(4-bromophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3614173.png)
![N-(2-chloro-6-fluorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3614191.png)
![6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3614203.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3614208.png)